3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-benzylsulfonylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-8-4-5-9-15(14)26-18)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQZTNEHCHTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C–H arylation reaction, where benzofuran-2-carboxylic acid is used as the starting material.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.
Amidation Reaction: The final step involves the amidation of the intermediate product with 3-aminopropanoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Transamidation Reactions
The carboxamide group undergoes transamidation with diverse amines under controlled conditions. This reaction enables modular diversification of the compound’s structure for pharmacological optimization.
Mechanism :
-
Step 1 : Activation of the amide via Boc-protection (di-tert-butyl dicarbonate, DMAP, MeCN, 60°C).
-
Step 2 : Nucleophilic attack by amines (e.g., aliphatic or aromatic amines) on the activated intermediate, displacing the Boc-carbamate group .
Experimental Data :
| Amine Nucleophile | Reaction Time | Yield (%) | Source |
|---|---|---|---|
| Benzylamine | 4 h | 72 | |
| Tryptamine | 6 h | 56 | |
| Piperidine | 1 h | 94 | |
| Morpholine | 6 h | 97 |
This protocol preserves sensitive functional groups (e.g., esters) during transamidation, enabling selective derivatization .
C–H Arylation at the Benzofuran Core
The C3 position of the benzofuran scaffold undergoes palladium-catalyzed C–H arylation for structural diversification.
Conditions :
-
Catalyst : Pd(OAc)₂
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Directing Group : 8-Aminoquinoline (8-AQ)
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Aryl Donor : Aryl iodides (e.g., PhI, substituted PhI)
Scope :
| Aryl Iodide | Product Yield (%) | Source |
|---|---|---|
| 4-Methoxyphenyl | 85 | |
| 2-Naphthyl | 78 | |
| Thiophene-2-yl | 60 |
This reaction installs aryl/heteroaryl groups at C3, enhancing steric and electronic diversity for biological screening .
Hydrolysis of Amide and Sulfonamide Groups
The compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or sulfonic acids.
Conditions and Outcomes :
| Functional Group | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carboxamide | NaOH (EtOH, reflux) | Benzofuran-2-carboxylic acid | 77 | |
| Benzylsulfonyl | HCl (MeOH, 60°C) | Propanesulfonic acid | N/A* |
*Specific yield data for sulfonamide hydrolysis is limited but inferred from analogous sulfonamide chemistry .
Nucleophilic Substitution at the Sulfonamide
The benzylsulfonyl group participates in nucleophilic substitutions, enabling replacement of the benzyl moiety.
Example Reaction :
Conditions :
-
Nucleophiles : Thiols, amines, alkoxides
-
Solvent : Polar aprotic (e.g., DMSO, DMF)
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Catalyst : Base (e.g., K₂CO₃).
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, with degradation of sulfonamide and amide groups.
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Photoreactivity : Benzofuran core may undergo [2+2] cycloaddition under UV light, necessitating dark storage.
Scientific Research Applications
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that benzofuran derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antitubercular Activity
A study highlighted the synthesis of benzofuran derivatives with promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains. The synthesized compounds demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL, indicating strong efficacy against tuberculosis .
Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 3 | M. tuberculosis | 8 |
| Compound 4 | M. tuberculosis | 2 |
| Compound 6 | E. coli | 3.12 |
| Compound 15 | S. aureus | 0.78 - 3.12 |
Fluorescent Sensing
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide has been explored for its fluorescent properties, particularly in detecting Fe³⁺ ions. The interaction of this compound with Fe³⁺ ions leads to changes in its fluorescence characteristics, making it a potential chemosensor.
Drug Development
The structural characteristics of benzofuran derivatives make them suitable candidates for drug development, particularly in designing new therapeutic agents.
Case Study: AChE Inhibition
A series of benzofuran-based compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship studies revealed that modifications at specific positions significantly affect the inhibitory potency .
Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties, particularly against breast cancer cells.
Case Study: Anticancer Screening
Research has shown that certain benzofuran derivatives exhibit cytotoxic effects on breast cancer cell lines, suggesting their potential as anticancer agents. The compounds were evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results .
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of Benzofuran Core : Utilizing palladium-catalyzed reactions.
- Introduction of Benzylsulfonyl Group : Through sulfonylation reactions.
- Amidation Reaction : Final step involving the reaction with 3-aminopropanoic acid.
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's biological activity and applicability.
Mechanism of Action
The mechanism of action of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, the compound binds to metal ions, leading to a change in its fluorescence properties . In medicinal applications, the compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide, we compare it with three analogs: 3-propanamido-1-benzofuran-2-carboxamide (), Chlorosulfuron (), and Intermediate 3 from a 2023 patent (). Key differences in functional groups, molecular weight, and biological activity are summarized below.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Functional Group Analysis
- Benzylsulfonyl vs. Sulfonamide : The benzylsulfonyl group in the target compound may confer higher metabolic stability compared to the sulfonamide group in Chlorosulfuron, as sulfonyl groups are less prone to enzymatic hydrolysis than sulfonamides .
- Propanamido Linker : Both the target compound and 3-propanamido-1-benzofuran-2-carboxamide share this group, which facilitates hydrogen bonding. However, the benzylsulfonyl substitution in the former likely reduces aqueous solubility compared to the latter .
- Complexity vs. Intermediate 3: Intermediate 3 () incorporates repetitive propanamido-sulfanyl units for multivalent interactions, whereas the target compound is monofunctional, suggesting divergent applications (e.g., targeted therapy vs. broad-spectrum bioconjugation) .
Pharmacological and Physicochemical Properties
- In contrast, 3-propanamido-1-benzofuran-2-carboxamide (logP ~1.8) may exhibit better bioavailability .
- Bioactivity : Chlorosulfuron’s herbicidal activity is attributed to acetolactate synthase inhibition, a mechanism unlikely in the target compound due to the absence of a triazine ring .
- Synthetic Utility : Intermediate 3’s design emphasizes modularity for bioconjugation, while the target compound’s simpler structure may favor small-molecule screening workflows .
Research Findings and Limitations
- Gaps in Data : Detailed pharmacokinetic or toxicity profiles for this compound are absent from public repositories. Inferences are drawn from structural analogs.
Biological Activity
The compound 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran core linked to a sulfonamide group, which is known to influence its biological activity. The presence of the benzylsulfonyl moiety enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.
Antiproliferative Effects
Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown concentration-dependent inhibition of tumor cell proliferation. In particular, derivatives with specific substitutions on the benzofuran ring demonstrated selective cytotoxicity towards certain cancer cell lines such as SK-BR-3 and SW620 .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3h | SW620 | < 1 | Apoptosis induction |
| 6f | SK-BR-3 | < 1 | Selective cytotoxicity |
| 10h | A549 | 0.237 | Tubulin polymerization inhibition |
Antimicrobial Activity
Benzofuran derivatives, including those related to the target compound, have been evaluated for their antimicrobial properties. In vitro studies have shown promising results against Mycobacterium tuberculosis and other pathogens. For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. tuberculosis H37Rv strains .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 3 | M. tuberculosis H37Rv | 8 |
| Compound 4 | M. tuberculosis H37Rv | 2 |
| Compound 6 | Candida albicans | <10 |
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Compounds similar to this derivative have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
- Tubulin Inhibition : Certain benzofuran derivatives inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis, which is a critical mechanism in cancer treatment .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Research : A study evaluating a series of benzofuran carboxamide derivatives found that compounds with specific substitutions exhibited enhanced antiproliferative effects against multiple cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
- Antimicrobial Activity Assessment : Another investigation into the antimicrobial properties of benzofuran derivatives highlighted that modifications on the benzofuran scaffold could lead to compounds with potent activity against M. tuberculosis, showcasing the potential for developing new therapeutic agents from this chemical class .
Q & A
Q. What are the recommended multi-step synthetic strategies for 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide?
A modular approach is typically employed:
- Step 1 : Synthesize the benzofuran-2-carboxamide core via cyclization of substituted phenols with α-ketoesters under acidic conditions .
- Step 2 : Introduce the 3-(benzylsulfonyl)propanamido side chain via a transamidation reaction using activated esters (e.g., pentafluorophenyl esters) and catalytic bases like DMAP .
- Key Considerations : Optimize solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and minimize side reactions. Monitor intermediates via TLC or LC-MS .
Q. Which analytical techniques are critical for structural characterization of this compound?
- 1D/2D NMR : Confirm regiochemistry of the benzylsulfonyl and propanamido groups using - HMBC correlations.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for polymorphic forms .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .
Q. How should initial biological activity screening be designed for this compound?
- Target Selection : Prioritize targets associated with benzofuran derivatives, such as serotonin receptors or kinase enzymes, based on structural analogs .
- Assay Types : Use in vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., known inhibitors) and triplicate measurements .
Advanced Research Questions
Q. How can synthetic route optimization address low yields in the final transamidation step?
- Design of Experiments (DOE) : Screen variables like temperature (25–80°C), base strength (e.g., NaH vs. KCO), and coupling reagents (e.g., HATU vs. EDCI) using a fractional factorial design .
- Catalyst Screening : Test Pd or Cu catalysts for potential side-chain activation, as seen in analogous benzofuran syntheses .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Orthogonal Assays : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., luciferase reporter) assays to rule out off-target effects.
- Metabolic Stability Testing : Assess compound integrity in assay matrices (e.g., plasma esterase degradation) using LC-MS/MS .
Q. What strategies elucidate structure-activity relationships (SAR) for the benzylsulfonyl moiety?
- Analog Synthesis : Replace the benzyl group with electron-deficient (e.g., 4-CF) or bulky (e.g., naphthyl) substituents to probe steric/electronic effects.
- In Silico Modeling : Perform molecular docking against homology models of suspected targets (e.g., 5-HT receptor) using software like AutoDock Vina .
Q. How to evaluate hydrolytic stability of the propanamido linkage under physiological conditions?
- Stress Testing : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC-UV at 0, 6, 12, and 24 hours.
- Protection Strategies : Compare stability with methyl- or tert-butyl-protected amides .
Q. What methods identify novel molecular targets for this compound?
- Chemoproteomics : Use photoaffinity probes with a diazirine tag for covalent binding to cellular proteins, followed by pull-down and LC-MS/MS identification .
- Thermal Shift Assays : Screen recombinant protein libraries to detect thermal stabilization upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
